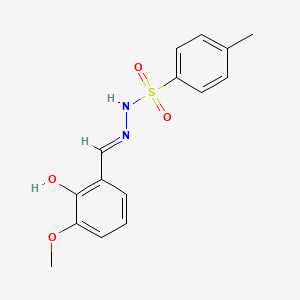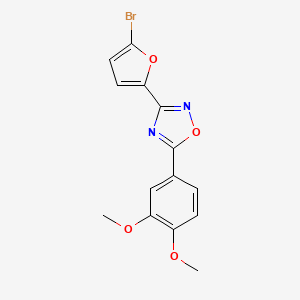![molecular formula C19H28N2O B5971490 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP or 4-MEC, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug and is not approved for medical use. MEP is a popular research chemical that is used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of dopamine and releasing serotonin from the presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone are similar to those of other stimulant drugs such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia at higher doses.
実験室実験の利点と制限
The advantages of using 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in lab experiments are its relatively simple synthesis method and its ability to act as a dopamine reuptake inhibitor and serotonin releaser. This makes it a useful tool for studying the central nervous system and potential therapeutic applications. However, its limitations include its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several potential future directions for research on 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is its potential as an analgesic drug for the treatment of pain. Additionally, further research is needed to understand the long-term safety and potential for abuse of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
合成法
The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methylpropiophenone with 3-methylcyclohexylamine and paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is commonly used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a serotonin releaser. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have analgesic properties and may be useful in the treatment of pain.
特性
IUPAC Name |
1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRUHLJEHMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)


![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)


![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)


![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)